3-(Dichloroamino)-3-methylbutanoic acid

Descripción

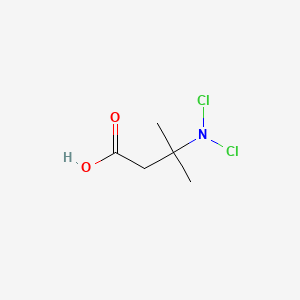

3-(Dichloroamino)-3-methylbutanoic acid is a halogenated amino acid derivative characterized by a dichloroamino (-NCl₂) group and a methyl substituent at the β-position of the butanoic acid backbone. The dichloroamino group confers unique reactivity due to the electron-withdrawing nature of chlorine atoms, distinguishing it from related compounds with amino, oxo, or protected amino groups .

Propiedades

Número CAS |

82224-85-9 |

|---|---|

Fórmula molecular |

C5H9Cl2NO2 |

Peso molecular |

186.03 g/mol |

Nombre IUPAC |

3-(dichloroamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C5H9Cl2NO2/c1-5(2,8(6)7)3-4(9)10/h3H2,1-2H3,(H,9,10) |

Clave InChI |

DOROJKAARCRGPI-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)O)N(Cl)Cl |

SMILES canónico |

CC(C)(CC(=O)O)N(Cl)Cl |

Otros números CAS |

82224-85-9 |

Sinónimos |

chloramine acid IRX 1767 IRX-1767 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dichloroamino)-3-methylbutanoic acid with analogous butanoic acid derivatives, focusing on functional groups, molecular properties, and applications inferred from the evidence.

3-Methyl-2-oxobutanoic Acid

- CAS : 759-05-7 | Formula : C₅H₈O₃ | Molecular Weight : 116.12 g/mol

- Key Features: Contains a ketone (2-oxo) group instead of the dichloroamino moiety.

- Comparison: The oxo group enhances electrophilicity at the α-carbon, making it reactive in keto-enol tautomerism and condensation reactions. In contrast, the dichloroamino group likely increases acidity at the β-position and may participate in nucleophilic substitution or elimination reactions due to Cl⁻ leaving groups.

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid

- CAS: 129765-95-3 | Formula: C₁₀H₁₉NO₄ (inferred) | Molecular Weight: ~217.26 g/mol

- Key Features: Incorporates a Boc-protected amino group.

- Comparison: The Boc group stabilizes the amino functionality against degradation, making this compound suitable for peptide synthesis.

2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride

- CAS: 1396964-70-7 | Formula: C₁₂H₁₈ClNO₂ | Molecular Weight: 267.73 g/mol

- Key Features: Benzyl-substituted amino group and hydrochloride salt.

- Comparison: The benzyl group enhances lipophilicity, favoring membrane permeability in drug candidates. The hydrochloride salt improves aqueous solubility, whereas the dichloroamino group may reduce solubility due to increased hydrophobicity from chlorine atoms.

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic Acid Hydrochloride

- CAS : 1803609-00-8 | Formula : C₁₀H₂₁ClN₂O₃ | Molecular Weight : 252.74 g/mol

- Key Features: Contains an amido-linked secondary amino group.

- Comparison: The amido group enables hydrogen bonding and structural rigidity, useful in small-molecule scaffolds.

Research Implications and Gaps

- Reactivity: The dichloroamino group’s propensity for Cl⁻ elimination (analogous to dichlorocarbene precursors) could enable cross-coupling or cycloaddition reactions, but experimental validation is needed .

- Stability: Unlike Boc-protected or benzylated analogs, the dichloroamino variant may require low-temperature storage or inert atmospheres to prevent decomposition.

- Biological Activity: Chlorinated amino acids are rare in nature; synthetic derivatives might exhibit novel antimicrobial or enzyme-inhibitory properties, warranting toxicity and efficacy studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.